Epsilon NAD - 38806-38-1

Epsilon NAD

Catalog Number: EVT-366204
CAS Number: 38806-38-1
Molecular Formula: C23H27N7O14P2
Molecular Weight: 687.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ε-NAD is a synthetic analog of NAD+, a crucial coenzyme involved in numerous metabolic reactions. [, , , , , ] Its primary application in scientific research stems from its fluorescent properties, enabling its use as a probe to study enzymatic reactions and protein interactions. [, , , , , ] It serves as a valuable tool for understanding biological processes involving NAD+-dependent enzymes. [, , , , , , , ]

Synthesis Analysis

The synthesis of ε-NAD involves reacting chloroacetaldehyde with NAD+ under specific conditions. [] While the provided literature doesn't delve into detailed synthetic procedures, they highlight the availability of the compound for research purposes.

Molecular Structure Analysis

ε-NAD shares a structural similarity with NAD+ except for a modification in the adenine ring. [, , , , ] This modification introduces a fluorescent etheno group, which is responsible for the compound's unique fluorescent properties.

Mechanism of Action

The mechanism of action of ε-NAD relies on its ability to mimic NAD+ in enzymatic reactions. [, , , , , , , , , ] The fluorescent etheno group acts as a reporter, allowing researchers to monitor enzyme-substrate interactions, conformational changes, and reaction progression in real-time. [, , ]

Physical and Chemical Properties Analysis

The key property of ε-NAD is its fluorescence, characterized by an excitation maximum around 292 nm and an emission maximum near 413 nm. [] This property makes it distinguishable from NAD+ and enables sensitive detection of its interactions in biological systems. [, , , , , ]

Applications
  • Enzymology: It serves as a valuable tool for studying the kinetics, binding mechanisms, and conformational changes of NAD+-dependent enzymes like glyceraldehyde-3-phosphate dehydrogenase, alcohol dehydrogenase, and glutamate dehydrogenase. [, , , , , , , , , , , , , , , , ]

  • Toxin Activity Assays: ε-NAD helps analyze the activity of bacterial toxins, such as cholera toxin and pertussis toxin, that utilize ADP-ribosylation as a mechanism. [, ]

  • Signal Transduction Studies: It allows researchers to investigate G-protein-coupled receptor signaling pathways involving ADP-ribosylation of G-proteins. []

  • Metabolic Studies: It can be used to track NAD+ metabolism in cells and tissues, providing insights into metabolic pathways and fluxes. [, , ]

  • Drug Discovery: By analyzing the interactions of ε-NAD with enzymes, researchers can identify potential drug targets and develop inhibitors for various diseases. []

Nicotinamide Adenine Dinucleotide (NAD+)

  • Relevance: NAD+ is the parent compound of Epsilon NAD, differing only in the adenine moiety. Epsilon NAD, with its fluorescent etheno group, serves as a crucial analog for studying NAD+ binding interactions and enzymatic mechanisms due to its spectroscopic properties. [, ]

Acetylpyridine Adenine Dinucleotide (AcPyAD+)

  • Relevance: Research indicates that AcPyAD+ binds non-cooperatively to rabbit muscle glyceraldehyde-3-phosphate dehydrogenase, unlike the negative cooperativity observed with NAD+ and Epsilon NAD+. This highlights the significance of the pyridine moiety in influencing the binding mode and cooperativity of these coenzymes. []

Adenosine Triphosphate (ATP)

  • Relevance: Similar to AcPyAD+, ATP demonstrates non-cooperative binding to the NAD+ sites of rabbit muscle glyceraldehyde-3-phosphate dehydrogenase. Moreover, ATP weakens the negative cooperativity observed in coenzyme binding, indicating its ability to induce conformational changes within the enzyme. []

Adenosine Diphosphate Ribose (ADP-Ribose)

  • Relevance: ADP-Ribose, a fragment of NAD+, binds non-cooperatively to rabbit muscle glyceraldehyde-3-phosphate dehydrogenase. Notably, its addition doesn't influence the negative cooperativity of NAD+ binding, suggesting the importance of the intact NAD+ structure for this phenomenon. [, ]

Nicotinamide Guanine Dinucleotide (NGD)

  • Relevance: NGD is used alongside Epsilon NAD in fluorescence-based enzymatic assays to measure the hydrolase and cyclase activities of CD38, an enzyme involved in NAD+ metabolism and calcium signaling. [, ]

1,N6-Etheno-ADP

  • Relevance: When Epsilon NAD is used as a substrate in Pertussis toxin-catalyzed ADP-ribosylation of transducin, it results in the formation of epsilon-ADP-ribosylated transducin. Tryptic digestion of this product yields 1,N6-Etheno-ADP, providing insights into the structure and interactions of the ribosylated protein. []
  • Relevance: Similar to Epsilon NAD, NHD+ can form fluorescent derivatives upon UV irradiation with carboxymethylated glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This ability aligns with its activity as a hydrogen acceptor and its capacity to form the Racker band, suggesting a common mechanism influenced by the analog's structure. [, ]

Nicotinamide Guanosine Dinucleotide (NGD+)

  • Relevance: Like Epsilon NAD, NGD+ displays the ability to form a fluorescent derivative when exposed to UV light in the presence of carboxymethylated GAPDH. This property, along with its role as a hydrogen acceptor and its capacity to form the Racker band, highlights the impact of structural modifications on NAD+ analogs. [, ]
  • Relevance: In studies using carboxymethylated GAPDH, APAD+, similar to Epsilon NAD, demonstrates the ability to generate a fluorescent derivative under UV irradiation. This characteristic, in conjunction with its activity as a hydrogen acceptor and its contribution to the Racker band formation, underlines the structure-activity relationships of NAD+ analogs. [, ]

Formylpyridine Adenine Dinucleotide (FPAD+)

  • Relevance: Unlike Epsilon NAD, while FPAD+ forms a fluorescent derivative upon UV irradiation with carboxymethylated GAPDH, it doesn't act as a hydrogen acceptor or produce the Racker band. This difference suggests that the formylpyridine moiety might engage in thiohemiacetal formation with the active site cysteine residue, affecting its activity. [, ]

Thionicotinamide Adenine Dinucleotide (TPAD+)

  • Relevance: Although TPAD+ functions as a hydrogen acceptor, unlike Epsilon NAD, it doesn't form a fluorescent derivative or the Racker band with carboxymethylated GAPDH. This observation emphasizes the significance of specific structural features, such as the thionicotinamide group, in dictating the interactions and reactivity of NAD+ analogs. [, ]

α-Nicotinamide Adenine Dinucleotide (α-NAD+)

  • Relevance: Unlike Epsilon NAD, α-NAD+ fails to exhibit fluorescence upon UV irradiation with carboxymethylated GAPDH, lacks hydrogen acceptor properties, and doesn't form the Racker band. This contrast underscores the importance of the naturally occurring β configuration at the nicotinamide ribose in NAD+ for its biological activity and its analogs. [, ]
  • Relevance: NMN+, a fragment of NAD+, doesn't demonstrate fluorescence upon UV irradiation with carboxymethylated GAPDH, is inactive as a hydrogen acceptor, and can't form the Racker band, unlike Epsilon NAD. This observation emphasizes the essential role of the adenine dinucleotide structure in NAD+ and its analogs for their biological functions and specific interactions. [, , ]

Carbamoylpyridine Adenine Dinucleotide (CPAD+)

  • Relevance: Similar to several other NAD+ analogs, CPAD+ doesn't exhibit any fluorescence upon UV irradiation with carboxymethylated GAPDH. Additionally, it can't function as a hydrogen acceptor or contribute to Racker band formation, unlike Epsilon NAD. This highlights the crucial role of the nicotinamide moiety in influencing the properties and interactions of NAD+ analogs. [, ]

Deamino-NAD+

  • Relevance: Deamino-NAD+ is unable to act as a substrate for T4-induced RNA ligase, indicating that the enzyme shows specificity for the AMP portion of the substrate []. This contrasts with epsilon NAD+, which maintains most of the binding characteristics of NAD+ [].

Properties

CAS Number

38806-38-1

Product Name

Epsilon NAD

IUPAC Name

[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate

Molecular Formula

C23H27N7O14P2

Molecular Weight

687.4 g/mol

InChI

InChI=1S/C23H27N7O14P2/c24-19(35)11-2-1-4-28(6-11)22-17(33)15(31)12(42-22)7-40-45(36,37)44-46(38,39)41-8-13-16(32)18(34)23(43-13)30-10-26-14-20-25-3-5-29(20)9-27-21(14)30/h1-6,9-10,12-13,15-18,22-23,31-34H,7-8H2,(H3-,24,35,36,37,38,39)/t12-,13-,15-,16-,17-,18-,22-,23-/m1/s1

InChI Key

JCDBQDNBEQHDHK-BSLNIGMPSA-N

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N

Synonyms

3-(Aminocarbonyl)-1-[5-O-[hydroxy(phosphonooxy)phosphinyl]-β-D-ribofuranosyl]pyridinium Inner Salt P’5’-Ester with 3-β-D-Ribofuranosyl-3H-imidazo[2,1-i]purine; 1,N6-Ethenonicotinamide Adenine Dinucleotide; ε-NAD;

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N

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